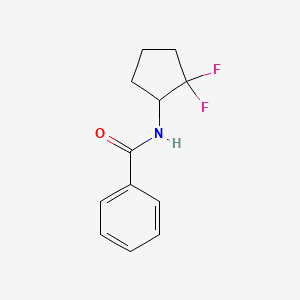

N-(2,2-difluorocyclopentyl)benzamide

Beschreibung

N-(2,2-Difluorocyclopentyl)benzamide is a fluorinated benzamide derivative characterized by a cyclopentyl ring substituted with two fluorine atoms at the 2,2-positions and a benzamide moiety attached to the nitrogen. Fluorinated amides are widely studied for their enhanced metabolic stability, bioavailability, and intermolecular interactions, such as hydrogen bonding and molecular stacking .

Eigenschaften

Molekularformel |

C12H13F2NO |

|---|---|

Molekulargewicht |

225.23 g/mol |

IUPAC-Name |

N-(2,2-difluorocyclopentyl)benzamide |

InChI |

InChI=1S/C12H13F2NO/c13-12(14)8-4-7-10(12)15-11(16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16) |

InChI-Schlüssel |

AAVICSQWQZAKSS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(C1)(F)F)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorocyclopentyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production methods for benzamide derivatives, including N-(2,2-difluorocyclopentyl)benzamide, often involve the reaction of benzoic acid or benzoyl chloride with appropriate amines in the presence of catalysts. The use of water as a solvent instead of organic solvents can simplify post-treatment operations and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-difluorocyclopentyl)benzamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,2-difluorocyclopentyl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.

Medicine: The compound has potential therapeutic applications, particularly in the development of new antimicrobial agents.

Industry: It is used in the production of pharmaceuticals, paper, and plastic products.

Wirkmechanismus

The mechanism of action of N-(2,2-difluorocyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This dual action makes them potential candidates for the development of anti-inflammatory and anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Fluorination Effects

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) and N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

These isomers differ in fluorine substitution on the phenyl ring (2,4- vs. 2,3-positions). Fo24 exhibits distinct crystal packing due to C–H···F and N–H···O hydrogen bonds, forming a layered structure, while Fo23 adopts a herringbone arrangement . The 2,4-difluoro substitution in Fo24 enhances planarity compared to Fo23, influencing π-π stacking interactions.

| Property | Fo24 (2,4-Difluoro) | Fo23 (2,3-Difluoro) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Hydrogen Bonding | Layered via N–H···O, C–H···F | Herringbone via N–H···O |

| π-π Stacking Distance | 3.6 Å | 4.2 Å |

4-cyano-N-(2-fluorophenyl)benzamide

This compound features a cyano group at the benzamide’s para position and fluorine at the phenyl ring’s ortho position. Quantum chemical analyses reveal that electron-withdrawing groups (e.g., –CN, –F) increase dipole moments and polar surface areas, enhancing solubility in polar solvents .

Comparison : The 2,2-difluorocyclopentyl group in the target compound may similarly increase polarity but with reduced aromaticity compared to fluorophenyl derivatives.

Side-Chain Substitution and Conformational Effects

N-(2,2-Diphenylethyl)-4-nitrobenzamide

The diphenylethyl side chain introduces steric bulk, affecting molecular conformation. X-ray crystallography shows that bulky substituents disrupt hydrogen-bonded networks, leading to less dense crystal structures .

Implications : The cyclopentyl group in N-(2,2-difluorocyclopentyl)benzamide may impose moderate steric hindrance, balancing conformational flexibility and intermolecular interactions.

N-Benzyl-N-(2-(2,2-difluoro-2-(phenylthio)ethylamino)benzamide

This compound’s difluoroethyl-thioether side chain demonstrates how fluorinated aliphatic chains influence lipophilicity and metabolic stability. Fluorine atoms reduce basicity and increase resistance to oxidative degradation .

Comparison: The 2,2-difluorocyclopentyl group may similarly enhance metabolic stability while contributing to a higher logP value compared to non-fluorinated cycloalkyl analogues.

N-(2-Benzoylamino) Phenyl Benzamide (NBPB)

NBPB exhibits antiviral activity against SARS-CoV-2 via molecular docking studies, where the benzamide backbone and substituent positioning facilitate binding to viral proteases .

Comparison : The difluorocyclopentyl group in the target compound could modulate binding affinity to biological targets, though its aliphatic nature may reduce π-π interactions compared to aromatic substituents.

Benzimidazole-Benzamide Derivatives

Compounds like N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide show anti-inflammatory and analgesic activities. The benzimidazole moiety enhances interactions with enzyme active sites, while the benzamide group stabilizes the conformation .

Implications : Introducing heterocyclic groups to N-(2,2-difluorocyclopentyl)benzamide could synergize with its fluorinated cyclopentyl chain for targeted bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.